

Molecular structure and formula of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Cat. No.:	B113093
	Get Quote

An In-depth Technical Guide to [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of the chemical compound **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**. The information is curated for professionals in research and development.

Chemical Identity and Structure

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, also known by its IUPAC name 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine, is a substituted diamine with significant potential in medicinal chemistry.^{[1][2]} It is recognized as a valuable intermediate in the synthesis of various bioactive molecules.^{[1][3]}

Molecular Formula: C₁₁H₁₈N₂O^{[1][2]}

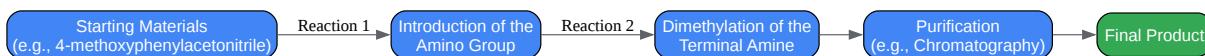
Canonical SMILES: CN(C)C(CN)C1=CC=C(C=C1)OC^[2]

InChI Key: DIFDGMFDUHMXCH-UHFFFAOYSA-N^[2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine.

Physicochemical and Computed Properties


A summary of the key physicochemical and computed properties is presented in the table below. This data is essential for experimental design, formulation, and computational modeling.

Property	Value	Source
Molecular Weight	194.28 g/mol	[1] [3]
Appearance	Yellow Liquid	[1] [3]
Purity	≥ 95% (NMR)	[1] [3]
CAS Number	851169-57-8	[1] [2] [3]
PubChem CID	4998377	[1] [2]
MDL Number	MFCD01631936	[1] [3]
XlogP (predicted)	0.8	[2] [4]
Monoisotopic Mass	194.1419 Da	[4]
Storage Conditions	Store at Room Temperature	[1] [3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** are not readily available in the provided search results, a general synthetic approach can be inferred from related compounds. The synthesis of similar phenylethylamine derivatives often involves multi-step reactions. For instance, the synthesis of a related compound, Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanoate, involves hydrolysis, esterification, and a Mannich reaction.[\[5\]](#) Another related process for preparing 1-[2-dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone followed by reduction.[\[6\]](#)

A plausible synthetic workflow for the target compound could be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of the target compound.

Note: This is a generalized workflow. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be determined through experimental development.

Applications and Biological Significance

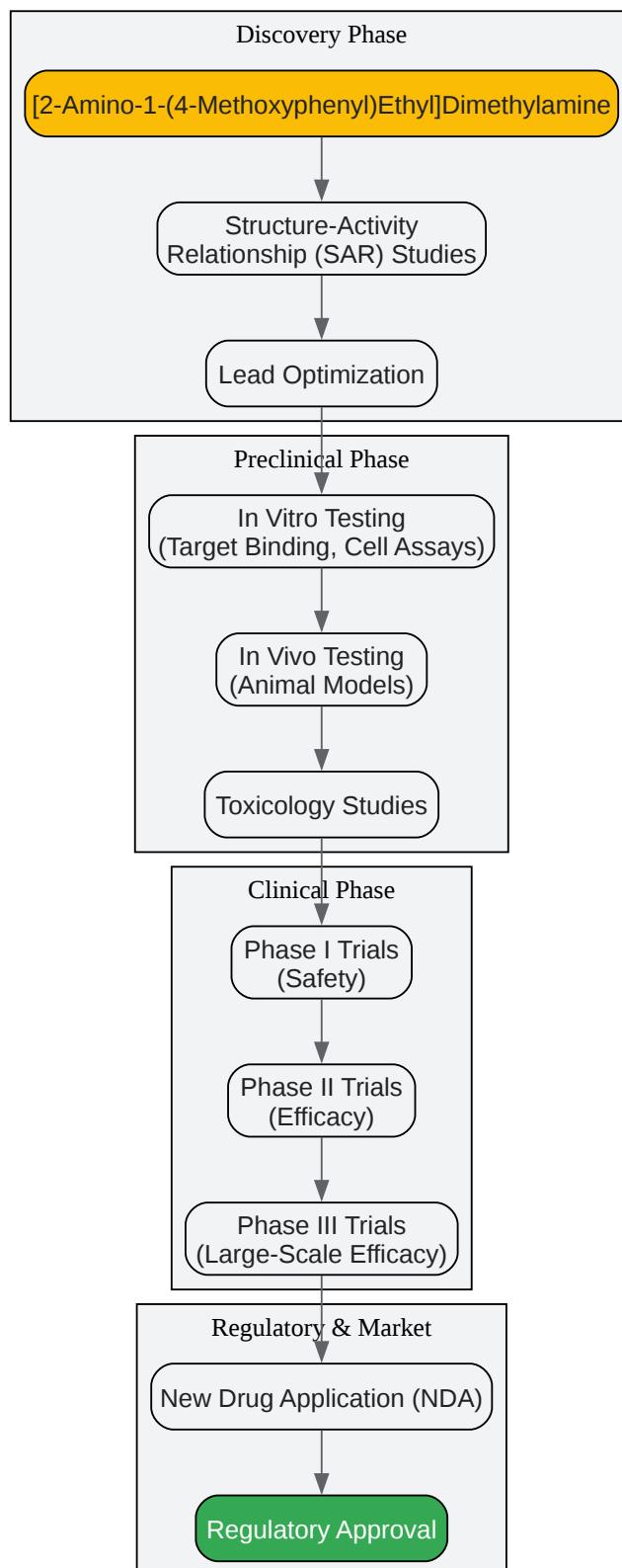
[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is a versatile compound with applications in several fields:

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.^[1] Its structural features are found in compounds developed as potential antidepressants and anxiolytics.^[1]
- Biochemical Research: The compound is utilized in studies related to neurotransmitter systems, aiding in the understanding of drug mechanisms.^[1]
- Material Science: It is used in the formulation of advanced materials like polymers and coatings to enhance their properties.^[1]
- Agricultural Chemistry: It finds application in the development of agrochemicals.^[1]
- Analytical Chemistry: It can be used as a reagent in various analytical techniques.^[1]

The core 2-phenylethylamine scaffold, of which this compound is a derivative, is a common feature in many biologically active molecules, including neurotransmitters and alkaloids.

Safety and Handling

The compound is classified as hazardous ("Danger").^{[1][3]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when


handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Further Research and Development

The unique structure of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, with its multiple functional groups, offers numerous possibilities for further chemical modification.^{[1][3]} This makes it an attractive starting point for the development of new chemical entities with tailored biological activities. Future research could focus on:

- Lead Optimization: Modifying the structure to improve potency, selectivity, and pharmacokinetic properties for specific biological targets.
- New Applications: Exploring its potential in other therapeutic areas beyond neurological disorders.
- Process Development: Optimizing the synthetic route to improve yield, reduce cost, and enhance safety and environmental friendliness.

The logical relationship for a drug discovery and development process starting from this compound can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O | CID 4998377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - [2-amino-1-(4-methoxyphenyl)ethyl]dimethylamine (C11H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular structure and formula of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113093#molecular-structure-and-formula-of-2-amino-1-4-methoxyphenyl-ethyl-dimethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com